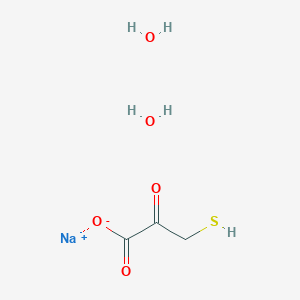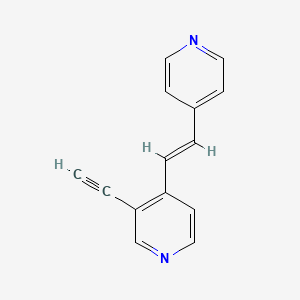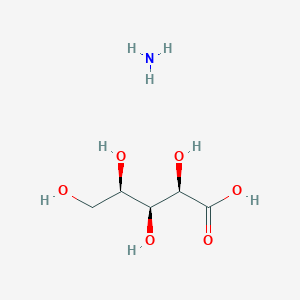
Amobarbital-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amobarbital-d5 is a deuterated form of amobarbital, a barbiturate derivative used primarily for its sedative and hypnotic properties. It is often utilized as an internal standard in various analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of amobarbital in biological samples . Amobarbital itself is used for the treatment of anxiety, insomnia, and epilepsy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of amobarbital-d5 involves the incorporation of deuterium atoms into the amobarbital molecule. This can be achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol (CD3OD) as a solvent in the reaction, which facilitates the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Amobarbital-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydroxide (NaOH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Amobarbital-d5 is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
Amobarbital-d5, like amobarbital, exerts its effects by binding to the gamma-aminobutyric acid (GABAA) receptor at either the alpha or beta subunit. This binding potentiates the effect of gamma-aminobutyric acid (GABA) at the receptor, leading to increased inhibitory postsynaptic currents. Additionally, this compound blocks the AMPA receptor, a subtype of glutamate receptor, further contributing to its sedative and hypnotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentobarbital: Another barbiturate with similar sedative and hypnotic properties.
Phenobarbital: A barbiturate used primarily as an anticonvulsant.
Secobarbital: A short-acting barbiturate used for anesthesia induction.
Uniqueness of Amobarbital-d5
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated amobarbital in complex biological matrices .
Eigenschaften
CAS-Nummer |
1190003-63-4 |
|---|---|
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
231.30 g/mol |
IUPAC-Name |
5-(3-methylbutyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2 |
InChI-Schlüssel |
VIROVYVQCGLCII-SGEUAGPISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCC(C)C |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053454.png)



![2-(3,5-Dimethyl-1-piperidinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12053471.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B12053477.png)



![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)
![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)

